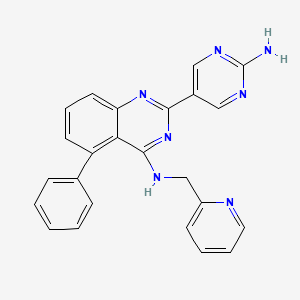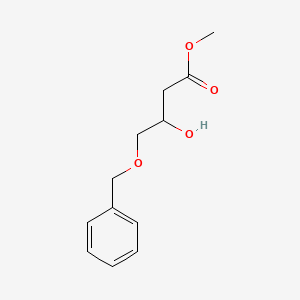
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group, a hydroxyl group, and a phenylmethoxy group attached to a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(phenylmethoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nucleophilic acyl substitution of an acid chloride with methanol. In this case, 3-hydroxy-4-(phenylmethoxy)butanoyl chloride is reacted with methanol in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-oxo-4-(phenylmethoxy)butanoic acid.
Reduction: 3-hydroxy-4-(phenylmethoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins
Mécanisme D'action
The mechanism of action of methyl 3-hydroxy-4-(phenylmethoxy)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but lacks the phenylmethoxy group.
Methyl 4-hydroxybutanoate: Similar backbone but lacks the phenylmethoxy group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a similar ester and hydroxyl group but has different substituents.
Uniqueness
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
methyl 3-hydroxy-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C12H16O4/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Clé InChI |
CCZLIOHIMSFAIF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
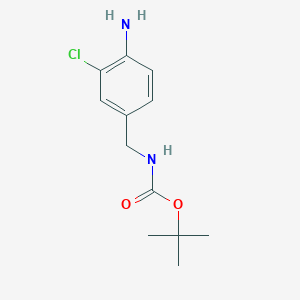
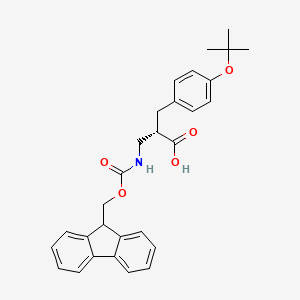

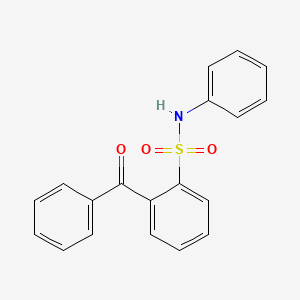
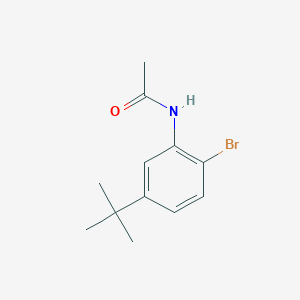
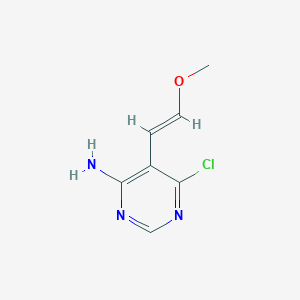

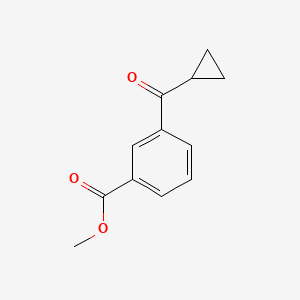
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)

